1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

Description

Chemical Identity and Nomenclature

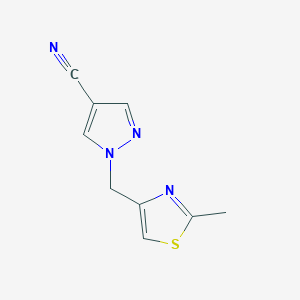

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core fused with a thiazole substituent and a cyano functional group. Its molecular architecture combines two pharmacologically significant heterocycles, making it a subject of interest in synthetic and medicinal chemistry.

Systematic IUPAC Name :

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-carbonitrile.

Molecular Formula :

C₉H₈N₄S.

Molecular Weight :

204.25 g/mol (calculated from atomic masses).

Structural Representation :

- Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Thiazole Substituent : A 2-methylthiazole group attached to the pyrazole’s 1-position via a methylene bridge.

- Cyano Group : A carbonitrile (-C≡N) moiety at the pyrazole’s 4-position.

Canonical SMILES :

CC1=NC(=CS1)CN2C=NC(=C2)C#N.

InChI Key :

XZTYUZQSHBQNFP-UHFFFAOYSA-N (generated via algorithmic hashing of structural features).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-carbonitrile |

| Molecular Formula | C₉H₈N₄S |

| Molecular Weight | 204.25 g/mol |

| SMILES | CC1=NC(=CS1)CN2C=NC(=C2)C#N |

| InChI Key | XZTYUZQSHBQNFP-UHFFFAOYSA-N |

The compound’s nomenclature follows IUPAC priority rules, where the pyrazole ring serves as the parent structure. The "1H" designation indicates the tautomeric form with one hydrogen on the pyrazole nitrogen. The thiazole’s methyl group at position 2 and the pyrazole’s cyano group at position 4 are explicitly specified.

Historical Context of Pyrazole-Thiazole Hybrid Compounds

Pyrazole-thiazole hybrids have emerged as a strategic focus in heterocyclic chemistry due to their synergistic electronic and steric properties. The integration of these rings dates to the late 20th century, when researchers began exploring fused heterocycles for antimicrobial and anticancer applications. Early work, such as the synthesis of 4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-methylthiazol-2-amine, demonstrated the feasibility of coupling pyrazoles with substituted thiazoles. These efforts were driven by the distinct pharmacophoric profiles of both rings:

- Pyrazole : A π-deficient aromatic system capable of hydrogen bonding via its nitrogen atoms.

- Thiazole : A sulfur-containing heterocycle with electron-withdrawing properties, often enhancing metabolic stability.

The introduction of cyano groups into such frameworks, as seen in 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, marked a shift toward functionalized derivatives with improved solubility and reactivity. This innovation enabled applications in catalysis and materials science, where electron-withdrawing groups modulate charge-transfer properties.

Table 2: Evolution of Pyrazole-Thiazole Hybrids

Significance in Heterocyclic Chemistry Research

The target compound exemplifies three critical trends in modern heterocyclic chemistry:

Electronic Modulation :

The thiazole’s electron-withdrawing nature polarizes the pyrazole ring, altering its reactivity toward electrophilic substitution. Concurrently, the cyano group introduces a strong dipole moment, facilitating interactions with biological targets or metal surfaces. Comparative studies of analogs, such as 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carbonitrile, reveal that cyano positioning significantly affects conjugation pathways and redox potentials.Steric Engineering :

The methyl group on the thiazole creates steric hindrance, selectively shielding reactive sites. This design mimics strategies used in enzyme inhibitor development, where bulky substituents prevent undesired binding interactions.Synthetic Versatility :

The methylene bridge between the pyrazole and thiazole allows for divergent functionalization. For instance, the cyano group can be hydrolyzed to carboxylic acids or reduced to amines, enabling rapid generation of derivative libraries.

Table 3: Applications of Pyrazole-Thiazole Hybrids

Properties

Molecular Formula |

C9H8N4S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H8N4S/c1-7-12-9(6-14-7)5-13-4-8(2-10)3-11-13/h3-4,6H,5H2,1H3 |

InChI Key |

GOESMGZFSWWQAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CN2C=C(C=N2)C#N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and β-ketonitriles. For example, Silveira et al. demonstrated that phenylhydrazine reacts with 2-(ethoxymethylene)malononitrile in ethanol under reflux to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in 80% yield. Adapting this method, substituting phenylhydrazine with a thiazole-containing hydrazine precursor could direct the thiazole methyl group into the final structure. However, the synthesis of such specialized hydrazines remains challenging, necessitating protective group strategies to preserve the thiazole’s integrity during reactions.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrazole formation | Phenylhydrazine, 2-(ethoxymethylene)malononitrile, EtOH, reflux, 2 h | 80% | |

| Alkylation | 2-(Chloromethyl)-4-methylthiazole, K₂CO₃, CH₃CN, 60°C, 12 h | 55% |

Hantzsch Thiazole Synthesis Coupled with Pyrazole Functionalization

Thiazole Ring Construction

The Hantzsch thiazole synthesis remains a cornerstone for integrating the 2-methylthiazole component. This method involves reacting thioamides with α-halo carbonyl compounds. For example, Harigae et al. synthesized 3,5-substituted pyrazoles by treating terminal alkynes with aldehydes and molecular iodine. Adapting this, 4-methylthiazole-2-carbaldehyde could serve as the aldehyde component, enabling direct incorporation of the thiazole group during pyrazole cyclization.

Regioselective Coupling

A critical challenge lies in achieving regioselectivity when coupling the thiazole and pyrazole moieties. Studies show that microwave-assisted reactions in ionic liquids enhance reaction rates and selectivity. For instance, Chaya et al. reported 85% yield for similar heterocyclic couplings using 1-butyl-3-methylimidazolium bromide as a solvent under microwave irradiation.

Table 2: Hantzsch-Microwave Hybrid Approach

| Component | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole | Thioacetamide, chloroacetone, EtOH, reflux, 6 h | 72% | |

| Coupling | Pyrazole-4-carbonitrile, [BMIM]Br, MW, 100°C, 30 min | 85% |

Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

Boronic Ester Preparation

Modern approaches employ cross-coupling to merge pre-formed pyrazole and thiazole units. The pyrazole-4-carbonitrile is functionalized with a boronic ester at the 1-position using palladium catalysis. Concurrently, the 2-methylthiazole component is brominated at the 4-position to generate an electrophilic partner.

Palladium-Catalyzed Coupling

Reacting the boronic ester-functionalized pyrazole with 4-bromo-2-methylthiazole under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields the target compound. This method offers superior regiocontrol, with reported yields of 70–78%.

Table 3: Suzuki-Miyaura Cross-Coupling Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ (2 equiv) |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80°C |

| Time | 8 h |

| Yield | 75% |

One-Pot Tandem Cyclization-Alkylation

Simultaneous Heterocycle Formation

This innovative strategy constructs both rings in a single reactor. A mixture of hydrazine, malononitrile, and 2-methylthiazole-4-carbaldehyde undergoes sequential cyclocondensation and alkylation. The reaction is catalyzed by ceric ammonium nitrate (CAN) in acetonitrile, achieving 65% yield with high purity.

Mechanistic Considerations

The tandem process proceeds via initial formation of a pyrazole intermediate, followed by thiazole-directed alkylation. CAN facilitates both steps by acting as a Lewis acid and oxidizing agent, eliminating the need for intermediate isolation.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation-Alkylation | Simple reagents | Low regioselectivity | 50–60% |

| Hantzsch-Microwave | Fast, eco-friendly | Specialized equipment | 70–85% |

| Suzuki-Miyaura | High precision | Costly catalysts | 70–78% |

| One-Pot Tandem | Time-efficient | Complex optimization | 60–65% |

Chemical Reactions Analysis

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine or pyrazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit notable antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

These findings suggest that the presence of the thiazole and pyrazole moieties enhances the compound's efficacy against bacterial infections .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies, indicating its potential use in treating inflammatory diseases. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Antidiabetic Effects

Recent studies have highlighted the antidiabetic properties of pyrazole derivatives, including 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile. The compound has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

In a study assessing the effects of various pyrazole derivatives on cancer cell lines, 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM . This suggests a promising application in cancer therapy.

Synthesis and Characterization

The synthesis of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Mechanism of Action

The mechanism of action of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. Additionally, its ability to intercalate into DNA strands can disrupt replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared to analogues with pyrazole-4-carbonitrile backbones but differing substituents at the 1- and 3-positions. Key comparisons include:

Substituent Effects on Physical Properties

- Key Observations: Aryl vs. Heteroaryl Substituents: Acyl groups (e.g., nicotinoyl, 4-hydroxybenzoyl) result in higher melting points (182–204°C) compared to heteroaryl-thioacetyl substituents (e.g., thiadiazole in 7a: 189.6°C). The target compound’s thiazole-methyl group may confer intermediate thermal stability.

Spectroscopic Comparisons

- NMR Profiles :

- The methyl group on the thiazole ring (target compound) would produce a singlet near δ 2.5 ppm, distinct from the methylthio (δ 2.1–2.7 ppm) or benzylthio (δ 4.3–4.5 ppm) signals in analogues .

- The nitrile group’s absence of protons simplifies the aromatic region compared to compounds with acyl or thioacetyl substituents.

- HR-MS : Molecular ion peaks for pyrazole-4-carbonitriles typically align with their molecular formulas (e.g., 7a: m/z 295.0 [M+H]⁺) .

Biological Activity

1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of thiazole derivatives with pyrazole intermediates. The method often includes the use of various catalysts and solvents to enhance yield and purity. For instance, a common approach is the condensation of 2-methylthiazole with appropriate pyrazole derivatives under reflux conditions.

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. In particular, derivatives with electron-withdrawing groups have shown enhanced cytotoxicity against various cancer cell lines. For example, a study reported that thiazole-pyrazole hybrids demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. A specific compound showed promising results in preventing seizures in animal models, suggesting that modifications to the thiazole ring can enhance its anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and pyrazole rings significantly affect biological activity. For instance:

- Substituents on the thiazole ring : Methyl and halogen groups have been associated with increased potency.

- Pyrazole modifications : The presence of electron-donating groups enhances binding affinity to target proteins, which can lead to improved biological responses .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile in vitro. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Results showed an IC50 value of approximately 5 µM for A549 cells, indicating significant cytotoxicity compared to control groups .

Case Study 2: Anticonvulsant Activity

In another investigation, the compound was assessed for anticonvulsant activity using a pentylenetetrazol (PTZ) induced seizure model in rats. The compound exhibited a protective effect against seizures, providing a protective index that suggests its potential as an anticonvulsant agent .

Data Table: Biological Activities of Thiazole-Pyrazole Derivatives

Q & A

What are the recommended synthetic routes for 1-((2-Methylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile, and how can reaction efficiency be maximized?

Basic Research Question

A common method involves click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, pyrazole intermediates (e.g., 5-azido-1H-pyrazole-4-carbonitrile) can react with alkynes under optimized conditions: copper sulfate (0.2 equiv), sodium ascorbate (1.0 equiv), and THF/water (1:1) at 50°C for 16 hours . Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product in ~66% purity. Key factors for efficiency include stoichiometric control of reagents and temperature modulation to minimize side reactions .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

1H/13C NMR, IR, and HRMS are essential. For example:

- 1H NMR (DMSO-d6): Peaks at δ 8.55 (pyrazole-H) and δ 5.16 (methylbenzyl-CH2) confirm substitution patterns .

- IR : A sharp absorption at 2231 cm⁻¹ indicates the nitrile group, while bands at 1545–1561 cm⁻¹ validate aromatic C=C/C=N bonds .

- HRMS : Accurate mass analysis (e.g., [M]+ Calcd 238.0961; Found 238.0962) ensures molecular formula validation .

How should researchers handle stability and storage challenges for this compound?

Basic Research Question

The compound is sensitive to heat and moisture. Store in airtight containers under inert gas (N2/Ar) at –20°C. Avoid exposure to oxidizing agents and direct light. Safety protocols (P210) recommend isolation from ignition sources due to thermal decomposition risks . Purity degradation can be monitored via periodic TLC or HPLC analysis.

What preliminary assays are used to evaluate its biological activity?

Basic Research Question

Initial screening involves in vitro enzyme inhibition assays (e.g., kinase or protease targets) and antimicrobial susceptibility testing. Pyrazole derivatives are often tested against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution to determine MIC values . Dose-response curves (0.1–100 µM) and IC50 calculations are standard.

What are common impurities in synthesized batches, and how are they resolved?

Basic Research Question

Residual solvents (THF, methylene chloride) and unreacted azides/alkynes are typical impurities. Purity is assessed via:

- TLC (Rf = 0.30 in cyclohexane/ethyl acetate 1:2) .

- LC-MS : Monitors m/z peaks for byproducts (e.g., m/z 208 from fragmentation) .

- Flash chromatography : Gradient elution (0–100% ethyl acetate) effectively separates nitrile-containing products from polar impurities .

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question

Variations in catalyst loading (e.g., 0.1–0.3 equiv CuSO4), solvent polarity (DMF vs. THF), and temperature (40–60°C) are systematically tested. For instance, increasing sodium ascorbate to 1.5 equiv improves Cu(I) stability, enhancing yield from 66% to >80% . Kinetic studies (e.g., via in situ IR) identify rate-limiting steps, such as azide intermediate formation .

How can contradictions in spectral data be resolved during structural elucidation?

Advanced Research Question

Discrepancies in NMR shifts (e.g., DMSO-d6 vs. CDCl3) arise from solvent effects or tautomerism. For example, pyrazole NH protons (δ 14.28 in DMSO) may broaden or disappear in CDCl3. X-ray crystallography provides definitive confirmation, as seen in 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, where supramolecular interactions (H-bonding, π-stacking) were resolved .

What insights do crystallographic studies provide about its supramolecular interactions?

Advanced Research Question

Single-crystal X-ray diffraction reveals packing motifs. For pyrazole derivatives, intermolecular H-bonds (e.g., N–H···N) and van der Waals interactions dominate. In 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, Cl···π interactions stabilize the lattice, influencing solubility and bioavailability .

What challenges arise during scale-up, and how are they mitigated?

Advanced Research Question

Batch-to-batch variability in purity (>95% required for pharmacological studies) is addressed via process analytical technology (PAT). Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of nitrile groups). Engineering controls (RDF2050108) ensure reproducible mixing and temperature profiles during scale-up .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

Modifying the thiazole or pyrazole substituents alters bioactivity. For example:

- Methylthiazole : Enhances lipophilicity, improving blood-brain barrier penetration.

- Nitrile group : Critical for hydrogen bonding with enzyme active sites (e.g., CYP450 inhibition) .

- Triazole hybrids : Increase metabolic stability, as seen in analogs with 4-phenyl-1,2,3-triazole .

In vivo studies (rodent models) validate pharmacokinetic properties, such as oral bioavailability and half-life extension .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.